REACTION_CXSMILES
|
COCO[C:5]1[C:14](C)=[C:13](C)[C:12]2OC(C)(C)[CH2:9][CH2:8][C:7]=2[C:6]=1C=O.C([O-])(=O)C.[NH4+].[N+:26](C)([O-:28])=[O:27]>CCOC(C)=O>[N+:26]([CH:9]=[CH:8][C:7]1[CH:12]=[CH:13][CH:14]=[CH:5][CH:6]=1)([O-:28])=[O:27] |f:1.2|
|
Name
|
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=2CCC(OC2C(=C1C)C)(C)C)C=O
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COCO[C:5]1[C:14](C)=[C:13](C)[C:12]2OC(C)(C)[CH2:9][CH2:8][C:7]=2[C:6]=1C=O.C([O-])(=O)C.[NH4+].[N+:26](C)([O-:28])=[O:27]>CCOC(C)=O>[N+:26]([CH:9]=[CH:8][C:7]1[CH:12]=[CH:13][CH:14]=[CH:5][CH:6]=1)([O-:28])=[O:27] |f:1.2|
|
Name
|
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=2CCC(OC2C(=C1C)C)(C)C)C=O
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COCO[C:5]1[C:14](C)=[C:13](C)[C:12]2OC(C)(C)[CH2:9][CH2:8][C:7]=2[C:6]=1C=O.C([O-])(=O)C.[NH4+].[N+:26](C)([O-:28])=[O:27]>CCOC(C)=O>[N+:26]([CH:9]=[CH:8][C:7]1[CH:12]=[CH:13][CH:14]=[CH:5][CH:6]=1)([O-:28])=[O:27] |f:1.2|
|
Name
|
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=2CCC(OC2C(=C1C)C)(C)C)C=O
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |